![molecular formula C16H13N3O B14667182 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42423-85-8](/img/structure/B14667182.png)
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method includes the condensation of 6-aminoquinoline with 4-methyl-2,4-cyclohexadienone in the presence of a suitable catalyst and solvent, such as methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, as a ligand, it binds to metal ions, forming complexes that exhibit unique electronic properties. These interactions can lead to changes in fluorescence intensity, making it useful in sensing applications . Additionally, its biological activity may involve the inhibition of specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
4-Chloro-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: This compound has a chloro substituent instead of a methyl group, which can affect its reactivity and binding properties.
2,4-Dimethyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The presence of additional methyl groups can influence the compound’s steric and electronic characteristics.
2-Methoxy-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The methoxy substituent can enhance the compound’s solubility and alter its interaction with metal ions.
Properties
CAS No. |
42423-85-8 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-2-(quinolin-6-yldiazenyl)phenol |
InChI |
InChI=1S/C16H13N3O/c1-11-4-7-16(20)15(9-11)19-18-13-5-6-14-12(10-13)3-2-8-17-14/h2-10,20H,1H3 |
InChI Key |
ONUDDHVJWWNUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
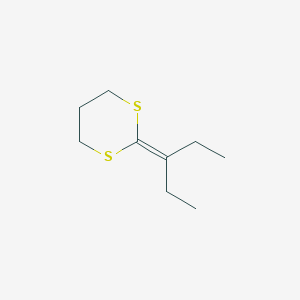
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)


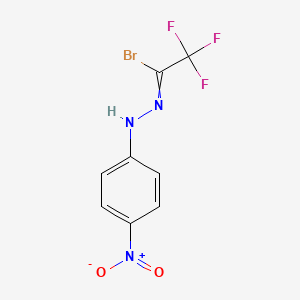
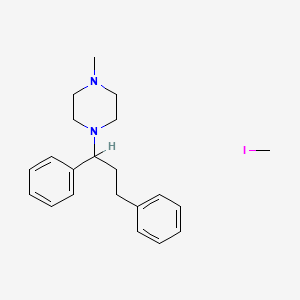
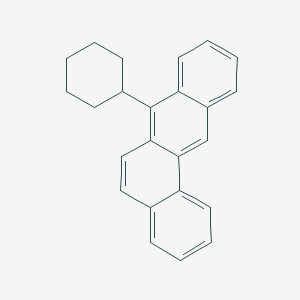
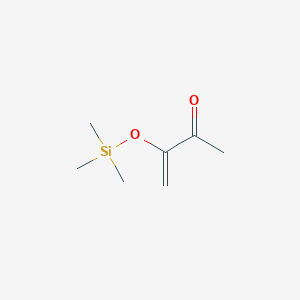
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
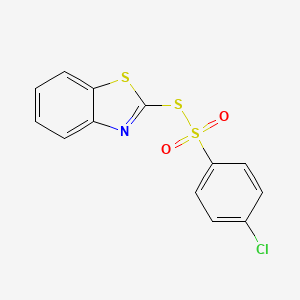
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
